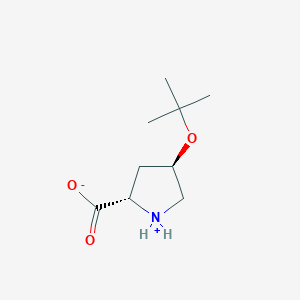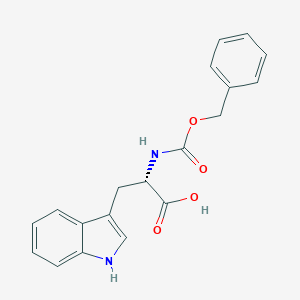
Z-Trp-OH
概要
説明
- N-カルボベンゾキシ-DL-トリプトファンは、トリプトファンの誘導体のエナンチオマーです。
- その化学式はC₁₉H₁₈N₂O₄、分子量は338.36 g/molです .
- この化合物は、そのユニークな特性により、さまざまな科学的用途で重要な役割を果たしています。
科学的研究の応用
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Investigated for its role in protein structure and function.
Medicine: Potential applications in drug development.
Industry: Employed in the synthesis of pharmaceuticals and fine chemicals.
作用機序
- N-カルボベンゾキシ-DL-トリプトファンの効果は、文脈依存的です。
- 特定の分子標的または経路と相互作用し、細胞プロセスに影響を与える可能性があります。
類似の化合物との比較
- N-カルボベンゾキシ-DL-トリプトファンのユニークさは、その立体化学にあります。
- 類似の化合物には、トリプトファンの誘導体やその他のキラルアミノ酸が含まれます。
生化学分析
Biochemical Properties
Z-Trp-OH plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, the chemical shift of the carboxylate carbon of Z-tryptophan increases upon binding to enzymes like thermolysin and stromelysin-1 . This suggests that this compound may have a role in modulating enzymatic activity.
Cellular Effects
The effects of this compound on cellular processes are complex and multifaceted. As a derivative of tryptophan, it may influence cell function through its impact on tryptophan metabolism. Tryptophan and its metabolites play crucial roles in maintaining neurological function, immunity, and homeostasis in the body . Therefore, it is plausible that this compound could have similar effects on cellular processes.
Molecular Mechanism
It is known that tryptophan and its derivatives can undergo various transformations, including halogenation, oxidation, methylation, and decarboxylation, to produce analogs of increased chemical diversity . These analogs can then be incorporated into biosynthetic pathways, suggesting that this compound might exert its effects at the molecular level through similar mechanisms.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented. It is known that tryptophan and its metabolites can exhibit changes over time. For instance, 24 hours after treatment, the level of glutamate, kynurenine, and kynurenic acid (all tryptophan metabolites) were found to be elevated, diminishing by 48 hours . Similar temporal effects could potentially be observed with this compound.
Dosage Effects in Animal Models
The dosage effects of this compound in animal models have not been extensively studied. Studies on tryptophan supplementation have shown that it can suppress aggressive behavior and reduce post-stress plasma cortisol concentrations in vertebrates . It would be interesting to investigate whether this compound has similar dosage-dependent effects.
Metabolic Pathways
This compound is likely involved in the metabolic pathways of tryptophan. Tryptophan is metabolized via three significant pathways: the indole pathway, the kynurenine pathway, and the serotonin pathway . Given that this compound is a derivative of tryptophan, it is plausible that it participates in these or similar metabolic pathways.
Transport and Distribution
It is known that tryptophan and its metabolites can be transported across cell membranes and distributed within cells . It is plausible that this compound follows similar transport and distribution patterns.
Subcellular Localization
Studies on tryptophan and its metabolites suggest that they can be localized in various subcellular compartments . For instance, tryptophan metabolites can influence the function of intestinal epithelial cells, where the aryl hydrocarbon receptor (AHR) is located . It would be interesting to investigate the subcellular localization of this compound and its effects on cellular activity and function.
準備方法
- 合成: N-カルボベンゾキシ-DL-トリプトファンは、トリプトファンの誘導体を含む化学反応によって合成できます。
- 工業生産: 特定の工業的方法は広く文書化されていませんが、実験室規模の合成は、その調製に関する洞察を提供します。
化学反応の分析
- N-カルボベンゾキシ-DL-トリプトファンは、さまざまな反応を起こします:
酸化: 特定の条件下で酸化される可能性があります。
還元: 還元反応は実行可能であり、さまざまな生成物を生成します。
置換: 置換基を導入することができます。
- 一般的な試薬には、酸化剤、還元剤、保護基などがあります。
- 主な生成物は、反応条件と立体化学によって異なります。
科学研究における用途
化学: 有機合成におけるキラルビルディングブロックとして使用されます。
生物学: タンパク質の構造と機能における役割について調査されています。
医学: 創薬における潜在的な用途。
産業: 医薬品やファインケミカルの合成に使用されています。
類似化合物との比較
- N-Cbz-DL-tryptophan’s uniqueness lies in its stereochemistry.
- Similar compounds include tryptophan derivatives and other chiral amino acids.
特性
IUPAC Name |
3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c22-18(23)17(10-14-11-20-16-9-5-4-8-15(14)16)21-19(24)25-12-13-6-2-1-3-7-13/h1-9,11,17,20H,10,12H2,(H,21,24)(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHYFYYVVAXRMKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901294784 | |
| Record name | N-(Benzyloxycarbonyl)-DL-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901294784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13058-16-7, 7432-21-5 | |
| Record name | N-(Benzyloxycarbonyl)-DL-tryptophan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13058-16-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Benzyloxycarbonyl-DL-tryptophan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013058167 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7432-21-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521831 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 13058-16-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88478 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(Benzyloxycarbonyl)-DL-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901294784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-benzyloxycarbonyl-DL-tryptophan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.666 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How can the equilibrium of N-Benzyloxycarbonyl-L-tryptophanyl-glycineamide synthesis be shifted towards product formation?
A1: Research indicates that the addition of organic solvents, such as 1,4-butanediol, to the reaction medium can effectively shift the equilibrium of N-Benzyloxycarbonyl-L-tryptophanyl-glycineamide synthesis towards product formation [, ]. This effect is primarily driven by a reduction in water activity, which favors the synthesis reaction over hydrolysis []. Furthermore, the choice of organic solvent can influence the ionization equilibrium of the reacting species, further impacting the synthetic yield []. For instance, using α-chymotrypsin as a catalyst in a 20% water/80% 1,4-butanediol mixture resulted in a remarkable 90.9% yield of N-Benzyloxycarbonyl-L-tryptophanyl-glycineamide before purification [].
Q2: Can Z-Trp-OH self-assemble, and if so, what structures can it form?
A2: Yes, this compound exhibits self-assembly capabilities, driven by non-covalent interactions between the molecules []. Studies have shown that this compound can self-assemble into a variety of well-defined morphologies, including fibers, spheres, and flower-like structures []. Factors such as concentration, temperature, and the presence of other molecules can influence the self-assembly process and the resulting structures [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


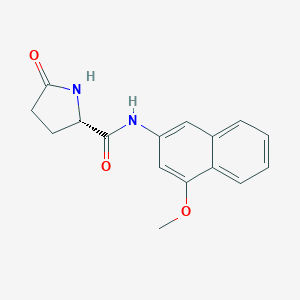
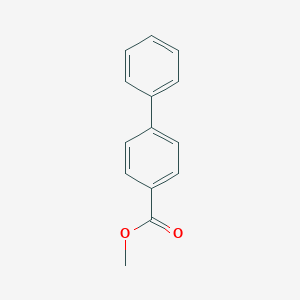
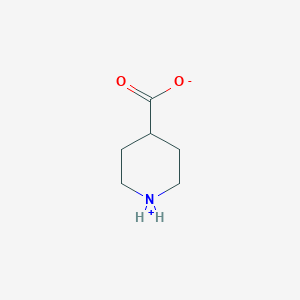

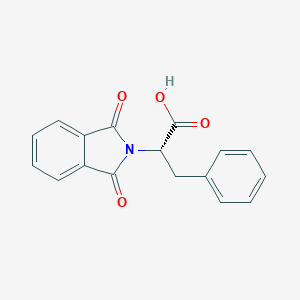

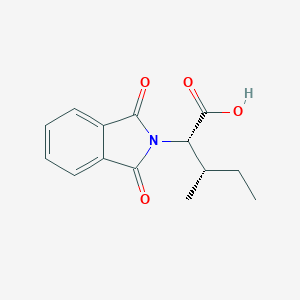
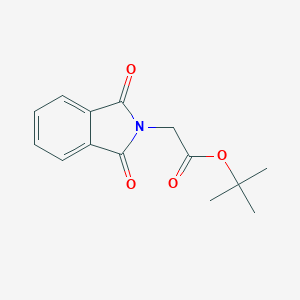
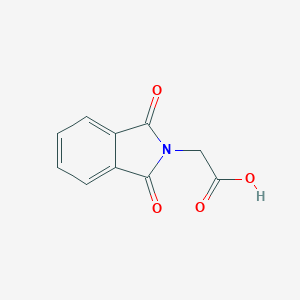
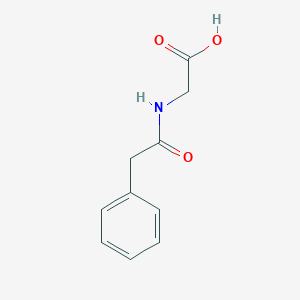


![Palmitoyl-S-[2,3-bis(palmitoyloxy)-(2RS)-propyl]-L-cysteine](/img/structure/B554721.png)
